molecular formula C9H9BO4 B1463467 (6-Methoxybenzofuran-2-yl)boronic acid CAS No. 952737-54-1

(6-Methoxybenzofuran-2-yl)boronic acid

Cat. No.: B1463467
CAS No.: 952737-54-1
M. Wt: 191.98 g/mol
InChI Key: MPLLPTYEVKJTJR-UHFFFAOYSA-N
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Description

(6-Methoxybenzofuran-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a benzofuran ring, which is further substituted with a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxybenzofuran-2-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 6-methoxybenzofuran-2-bromide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxybenzofuran-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide will yield a biaryl compound .

Mechanism of Action

The mechanism of action of (6-Methoxybenzofuran-2-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Furylboronic acid

Uniqueness

(6-Methoxybenzofuran-2-yl)boronic acid is unique due to the presence of both a benzofuran ring and a methoxy group, which confer distinct electronic and steric properties. These features enhance its reactivity and selectivity in various chemical reactions compared to other boronic acids .

Biological Activity

(6-Methoxybenzofuran-2-yl)boronic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, synthesis, and applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzofuran ring substituted with a methoxy group at the 6-position and a boronic acid functional group. The general formula for this compound is C9H9BO4C_9H_9BO_4 .

The synthesis of this compound typically involves the direct borylation of benzofuran derivatives using palladium-catalyzed methods, which have been optimized for efficiency and yield .

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit significant cytotoxicity against prostate cancer cells, with a notable decrease in cell viability while maintaining the viability of healthy cells . The compound's mechanism of action appears to involve inhibition of tubulin polymerization, which is critical for cancer cell division. In one study, it demonstrated an IC50 value of 0.56 µM, indicating its potency compared to standard chemotherapeutic agents .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundProstate Cancer0.56
BortezomibMultiple Myeloma1.0
CisplatinVarious TumorsVaries

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties . Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the concentration used . This suggests potential applications in treating bacterial infections.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as proteins involved in cell cycle regulation and microbial metabolism. The boronic acid moiety can form reversible covalent bonds with diols in biological systems, which may enhance its selectivity and efficacy .

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Prostate Cancer Study : A study examined the compound's effect on prostate cancer cell lines, demonstrating a significant reduction in cell proliferation compared to untreated controls.
  • Antimicrobial Efficacy : Another study focused on its antibacterial properties against common pathogens, confirming its potential as a therapeutic agent in infectious diseases.

Properties

IUPAC Name

(6-methoxy-1-benzofuran-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLLPTYEVKJTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(O1)C=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678924
Record name (6-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952737-54-1
Record name (6-Methoxy-1-benzofuran-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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